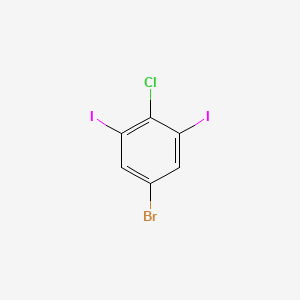

5-Bromo-2-chloro-1,3-diiodobenzene

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-chloro-1,3-diiodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClI2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINOSSPCPSBARO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)Cl)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClI2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 5 Bromo 2 Chloro 1,3 Diiodobenzene

Retrosynthetic Analysis of the 5-Bromo-2-chloro-1,3-diiodobenzene Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For a complex molecule like this compound, this approach helps in identifying potential synthetic routes by breaking the target down into key precursors.

The primary disconnections in the retrosynthesis of this compound would logically involve the carbon-halogen bonds. Given the nature of aromatic substitution reactions, the sequence of introducing the four different halogen atoms is critical to achieving the desired regiochemistry. The directing effects of the existing substituents on the aromatic ring heavily influence the position of subsequent substitutions. pressbooks.pubopenstax.org

A plausible retrosynthetic strategy would involve the sequential introduction of the halogen atoms, likely starting from a simpler, symmetrically substituted benzene (B151609) derivative. For instance, one could envision a pathway originating from a di-substituted or tri-substituted benzene, where the final halogen is introduced in a highly regioselective step. The choice of which halogen to introduce last would depend on the directing effects of the other three halogens and the availability of selective halogenating agents.

Precursor Synthesis and Halogenation Strategies

The synthesis of this compound necessitates a carefully planned sequence of reactions to install the four halogen atoms at the correct positions. Various established and modern synthetic methods can be employed for this purpose.

Sequential Halogenation Approaches

A common strategy for synthesizing polysubstituted benzenes is the stepwise introduction of substituents. pressbooks.pubopenstax.org This approach allows for the exploitation of the directing effects of the groups already present on the aromatic ring to guide the regiochemistry of subsequent reactions. For this compound, a potential synthetic sequence could start with a readily available halogenated benzene and proceed with further halogenations. The order of these halogenation steps is crucial for success.

For example, starting with a compound like 1-bromo-3-chlorobenzene, subsequent iodination would need to be highly regioselective to yield the desired 1,3-diiodo arrangement. The directing effects of the bromo and chloro substituents would need to be carefully considered to predict the outcome of the iodination reaction.

Diazotization and Sandmeyer-Type Reactions for Halogen Introduction

Diazotization of aromatic amines, followed by Sandmeyer or related reactions, provides a powerful and versatile method for introducing a wide range of substituents onto an aromatic ring, including halogens. libretexts.orgwikipedia.orgtutorchase.com This two-step process involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile, often with the aid of a copper(I) salt catalyst in the classic Sandmeyer reaction. libretexts.orgwikipedia.org

This methodology offers a distinct advantage in that the position of the incoming substituent is determined by the initial position of the amino group, thus circumventing the limitations imposed by directing group effects in electrophilic aromatic substitution. For the synthesis of this compound, a precursor aniline (B41778) with the appropriate substitution pattern could be synthesized and then converted to the target compound via diazotization and subsequent treatment with iodide ions. Although direct iodination is possible with potassium iodide, the Sandmeyer reaction is typically used for introducing chlorine and bromine. jove.com

A potential route could involve the synthesis of 2-chloro-4-bromo-6-iodoaniline, which upon diazotization and subsequent reaction with an iodide source, could potentially yield the target molecule. google.com The synthesis of such a highly substituted aniline itself would require a multi-step sequence.

Metal-Halogen Exchange Mediated Synthesis

Metal-halogen exchange reactions offer another powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgresearchgate.net This process typically involves the reaction of an aryl halide with an organolithium or Grignard reagent, resulting in the exchange of the halogen atom for a metal. The resulting organometallic species can then be quenched with an electrophile, such as a halogenating agent, to introduce a new substituent at a specific position.

The regioselectivity of the metal-halogen exchange is often influenced by the nature of the halogen being exchanged (I > Br > Cl) and the presence of directing groups on the aromatic ring. organic-chemistry.orgresearchgate.net For a polyhalogenated substrate, this method can allow for the selective replacement of one halogen over others. For instance, in a molecule containing both bromine and iodine, the iodine would preferentially undergo exchange.

A synthetic approach to 1-bromo-3-chloro-5-iodobenzene (B84608) has been reported involving the metal-halogen exchange of 1,3-dibromo-5-chlorobenzene (B31355) with isopropylmagnesium chloride, followed by quenching with iodine, affording the product in good yield. chemicalbook.com This strategy highlights the utility of metal-halogen exchange in the synthesis of polyhalogenated benzenes.

Directed ortho-Metalation (DoM) Strategies for Regioselective Introduction

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of the position ortho to a directing metalation group (DMG) on an aromatic ring. wikipedia.orguwindsor.ca The DMG, which typically contains a heteroatom with lone pair electrons, coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. wikipedia.orgharvard.edu The resulting aryllithium species can then react with various electrophiles, including halogen sources, to introduce a substituent with high regiocontrol.

This strategy can be particularly useful for introducing halogens in a specific location that might be difficult to achieve through conventional electrophilic aromatic substitution. By choosing a starting material with an appropriate DMG, one could direct the introduction of one of the halogens in this compound. Subsequent removal or transformation of the DMG would then be necessary to arrive at the final product.

Control of Regioselectivity in Polyhalogenation Reactions

The synthesis of a specific polysubstituted benzene isomer like this compound hinges on the precise control of regioselectivity during the halogenation steps. Several factors influence the position of substitution in polyhalogenation reactions.

Steric hindrance can also play a significant role in determining the regiochemical outcome. nih.gov Bulky substituents can block access to adjacent positions, favoring substitution at less hindered sites. This can be exploited to achieve a desired isomer.

The choice of reaction conditions, including the catalyst, solvent, and temperature, can also influence regioselectivity. For instance, in Friedel-Crafts reactions, the choice of Lewis acid catalyst can affect the isomer distribution. openstax.org Similarly, in metal-halogen exchange reactions, the choice of organometallic reagent and reaction temperature can impact which halogen is exchanged. organic-chemistry.org

Optimization of Reaction Conditions and Yields for Academic Syntheses

The optimization of reaction conditions is paramount in maximizing the yield and purity of the final product in multi-step organic syntheses. For polyhalogenated benzenes, this involves a delicate balance of reagents, catalysts, reaction times, and temperatures at each stage of the synthesis.

For instance, a six-stage academic synthesis of 1-bromo-3-chloro-5-iodobenzene from aniline reported a cumulative yield of only 8.09%. This underscores the product loss that can occur at each stage, including electrophilic aromatic substitutions, protection and deprotection of functional groups, and purification processes.

A hypothetical optimized synthesis of this compound would likely commence with a commercially available, appropriately substituted aniline or benzene derivative. The strategic introduction of the bromine, chlorine, and two iodine atoms would need to be carefully planned, taking into account the directing effects of the existing substituents on the aromatic ring.

The following interactive data table outlines a plausible multi-step synthesis for an isomeric polyhalogenated benzene, showcasing the types of reactions, reagents, and typical yields that might be expected in the synthesis of a compound like this compound.

Table 1: Illustrative Reaction Parameters for the Synthesis of a Halogenated Benzene Isomer

| Step | Reaction Type | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Acetylation | Aniline | Acetic Anhydride | Acetanilide | ~95% |

| 2 | Bromination | Acetanilide | Bromine in Acetic Acid | 4-Bromoacetanilide | ~85% |

| 3 | Chlorination | 4-Bromoacetanilide | Sodium Chlorate, HCl | 4-Bromo-2-chloroacetanilide | ~70% |

| 4 | Hydrolysis | 4-Bromo-2-chloroacetanilide | Sulfuric Acid, Ethanol | 4-Bromo-2-chloroaniline | ~90% |

| 5 | Iodination | 4-Bromo-2-chloroaniline | Iodine Monochloride | 4-Bromo-2-chloro-6-iodoaniline | ~75% |

| 6 | Deamination | 4-Bromo-2-chloro-6-iodoaniline | Sodium Nitrite, Sulfuric Acid, Ethanol | 1-Bromo-3-chloro-5-iodobenzene | ~50% |

Note: This table is illustrative and based on the synthesis of an isomer. The specific conditions and yields for this compound may vary.

Advanced Purification Techniques for Research-Grade Purity

Achieving research-grade purity (typically >98%) for compounds like this compound is critical for their application in sensitive downstream processes such as cross-coupling reactions or the synthesis of active pharmaceutical ingredients. The purification strategy must effectively remove starting materials, reagents, and any byproducts formed during the synthesis.

Recrystallization: A primary and highly effective technique for purifying solid organic compounds is recrystallization. This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. For polyhalogenated benzenes, which are often crystalline solids, a single-solvent or mixed-solvent recrystallization can yield highly pure material. The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Ethanol and acetic acid are commonly used solvents for the recrystallization of halogenated anilines and related compounds.

Column Chromatography: When recrystallization is insufficient to remove impurities with similar solubility profiles, column chromatography is employed. This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel or alumina) as a mobile phase (a solvent or mixture of solvents) is passed through the column. The choice of the mobile phase (eluent) is optimized to achieve the best separation. Less polar compounds will travel down the column faster, while more polar compounds will be retained longer. For a relatively non-polar compound like this compound, a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be effective.

Table 2: Comparison of Purification Techniques

| Technique | Principle | Advantages | Disadvantages |

| Recrystallization | Differential solubility | Can yield very pure crystalline product, scalable. | Not effective for impurities with similar solubility, potential for product loss in the mother liquor. |

| Column Chromatography | Differential adsorption | Highly effective for separating complex mixtures, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent, less scalable than recrystallization. |

The final purity of this compound is typically confirmed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Reactivity Profile and Mechanistic Investigations of 5 Bromo 2 Chloro 1,3 Diiodobenzene

Electrophilic Aromatic Substitution (EAS) Studies on Differential Halogen Activation

Detailed experimental studies on the electrophilic aromatic substitution (EAS) of 5-bromo-2-chloro-1,3-diiodobenzene are not extensively documented in the reviewed literature. However, the directing effects of the existing halogen substituents can be predicted based on established principles of EAS on substituted benzenes. Halogens are deactivating groups yet are ortho-, para-directing. In this molecule, the two available hydrogens are at positions 4 and 6, which are ortho and para to some of the halogens.

The directing effects of the halogens are as follows:

Iodo groups (at C1 and C3): Ortho, para-directing.

Chloro group (at C2): Ortho, para-directing.

Bromo group (at C5): Ortho, para-directing.

Given the steric hindrance from the two bulky iodine atoms, electrophilic attack at the C4 and C6 positions would be influenced by both electronic and steric factors. The cumulative deactivating effect of four halogens would likely necessitate harsh reaction conditions for EAS to occur. The precise regioselectivity would depend on the specific electrophile and reaction conditions, with a complex interplay of inductive and resonance effects of all four halogens.

Nucleophilic Aromatic Substitution (NAS) Pathways

Metal-Catalyzed Cross-Coupling Reactions

The primary utility of this compound in synthetic organic chemistry lies in its application in metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for sequential and regioselective functionalization.

Suzuki-Miyaura Coupling Investigations

While specific Suzuki-Miyaura coupling data for this compound is scarce, the general principles of reactivity for polyhalogenated arenes suggest that the reaction would proceed with high regioselectivity at the C-I bonds. The relative reactivity of aryl halides in Suzuki-Miyaura coupling is I > Br > Cl. libretexts.org This allows for selective coupling at the iodinated positions while leaving the bromo and chloro substituents intact.

Table 1: Postulated Regioselective Suzuki-Miyaura Coupling of this compound This table is based on established reactivity patterns of polyhalogenated arenes in Suzuki-Miyaura coupling reactions.

| Entry | Coupling Partner | Catalyst System | Base | Solvent | Product | Postulated Yield |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Bromo-2-chloro-1-iodo-3-phenylbenzene | Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 5-Bromo-2-chloro-1-iodo-3-(4-methoxyphenyl)benzene | Good to Excellent |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 5-Bromo-2-chloro-1-iodo-3-(thiophen-2-yl)benzene | Good |

Sonogashira Coupling with Regioselective Functionalization

The Sonogashira coupling of terminal alkynes with aryl halides is a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.org Research on the closely related 5-substituted-1,2,3-triiodobenzenes has shown that Sonogashira coupling occurs with high regioselectivity at the less sterically hindered terminal C-I bonds. rsc.org By analogy, it is expected that this compound would react selectively at the C-I positions.

A study on the Sonogashira coupling of 5-bromo-1,2,3-triiodobenzene with (3-fluorophenyl)ethyne provides specific experimental data that can be extrapolated to the reactivity of this compound. rsc.org

Table 2: Regioselective Sonogashira Coupling of a 5-Bromo-polyiodobenzene Derivative Data from a study on a closely related compound, 5-bromo-1,2,3-triiodobenzene. rsc.org

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Yield |

| 1 | 5-Bromo-1,2,3-triiodobenzene | (3-Fluorophenyl)ethyne | Pd(PPh₃)₄, CuI | Cs₂CO₃ | Toluene | 5-Bromo-1-((3-fluorophenyl)ethynyl)-2,3-diiodobenzene | 44% |

This result strongly supports the feasibility of regioselective Sonogashira coupling at one of the C-I bonds of this compound.

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling amines with aryl halides. wikipedia.org Similar to other palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is dependent on the nature of the halogen, with iodides being more reactive than bromides and chlorides. nih.gov This provides a pathway for the regioselective amination of this compound at the C-I positions.

While specific examples for this exact substrate are not prevalent, studies on other polyhalogenated iodobenzenes demonstrate the principle of selective amination at the C-I bond. nih.gov

Table 3: Postulated Regioselective Buchwald-Hartwig Amination of this compound This table is based on established reactivity patterns of polyhalogenated arenes in Buchwald-Hartwig amination. nih.gov

| Entry | Amine | Catalyst System | Base | Solvent | Product | Postulated Yield |

| 1 | Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-(3-Bromo-2-chloro-5-iodophenyl)aniline | Good |

| 2 | Morpholine | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 4-(3-Bromo-2-chloro-5-iodophenyl)morpholine | Good |

| 3 | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | N-(Benzyl)-3-bromo-2-chloro-5-iodoaniline | Moderate to Good |

Negishi and Stille Coupling Applications

The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organostannanes for the formation of C-C bonds with aryl halides. wikipedia.orgwikipedia.org Both reactions are catalyzed by palladium complexes and exhibit a similar trend in aryl halide reactivity (I > Br > Cl). wikipedia.orgwikipedia.org This selectivity allows for the controlled functionalization of this compound at the most reactive C-I sites.

Negishi Coupling: The Negishi coupling is known for its high functional group tolerance and is a powerful tool in complex molecule synthesis. wikipedia.org

Stille Coupling: The Stille coupling is also widely used, though the toxicity of organotin reagents is a notable drawback. wikipedia.org

Table 4: Postulated Regioselective Negishi and Stille Couplings of this compound This table is based on established reactivity patterns of polyhalogenated arenes in Negishi and Stille coupling reactions. wikipedia.orgwikipedia.org

| Entry | Coupling Type | Organometallic Reagent | Catalyst System | Product | Postulated Yield |

| 1 | Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 5-Bromo-2-chloro-1-iodo-3-phenylbenzene | Good |

| 2 | Stille | (Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | 5-Bromo-2-chloro-1-iodo-3-(thiophen-2-yl)benzene | Good |

| 3 | Negishi | Ethylzinc bromide | Pd(dppf)Cl₂ | 5-Bromo-2-chloro-1-ethyl-3-iodobenzene | Moderate |

| 4 | Stille | Vinyltributyltin | Pd(dba)₂ | 5-Bromo-2-chloro-1-iodo-3-vinylbenzene | Good |

Exploration of Halogen Dance Reactions and Halogen Migration

The "halogen dance" is a base-catalyzed intramolecular or intermolecular migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. This rearrangement is typically driven by the formation of a more stable carbanionic intermediate. In polyhalogenated systems, the propensity for a halogen to migrate is influenced by factors such as the nature of the halogen, the substitution pattern on the ring, and the reaction conditions.

While specific studies on the halogen dance reactivity of this compound are not extensively documented in publicly available literature, general principles of halogen dance reactions on polyhaloaromatics can provide insights. The reaction is known to occur in systems containing three or more adjacent halogen atoms, where at least one is bromine or iodine. The mechanism often involves deprotonation by a strong base, such as a lithium amide, to generate an aryl anion. This anion can then induce the migration of a halogen.

In the context of this compound, the presence of two iodine atoms, which are more prone to migration than bromine or chlorine, suggests that a halogen dance is a plausible transformation under basic conditions. The migration would likely proceed to a thermodynamically more stable regioisomer. For instance, treatment of 1,2,4-tribromobenzene (B129733) with potassium anilide in liquid ammonia (B1221849) leads to rearrangement to the more stable 1,3,5-tribromobenzene. studymind.co.uk A similar isomerization and disproportionation have been observed for 1-iodo-2,4-dibromobenzene. studymind.co.uk

A proposed general mechanism for a base-catalyzed halogen dance involves a series of nucleophilic displacements by an aryl anion on the halogen of an aryl halide molecule. This process facilitates the transfer of a positive halogen moiety, resulting in the formation of a new aryl halide and a new aryl anion. studymind.co.uk The specific pathway and product distribution for this compound would depend on the relative stabilities of the potential organometallic intermediates that can be formed.

Deprotonative Metalation Studies and the Influence of Halogen Substituents

Deprotonative metalation, or deprotometalation, is a powerful tool for the functionalization of aromatic rings, involving the abstraction of a proton by a strong base to form an organometallic intermediate. The regioselectivity of this reaction is highly dependent on the electronic and steric influence of the substituents on the aromatic ring. Halogen atoms, through their inductive electron-withdrawing and potential weak directing effects, play a crucial role in determining the site of metalation.

Specific deprotonative metalation studies on this compound are not readily found in the literature. However, studies on related polyhalogenated benzenes offer valuable insights. The presence of multiple halogen atoms generally increases the acidity of the ring protons, facilitating deprotonation. The directing effect of halogens in deprotometalation is complex and can be influenced by the base used and the other substituents present.

For example, the deprotonative metalation of chloro- and bromopyridines has been studied using various bimetallic bases. nih.gov The regioselectivity of these reactions was found to be related to the computed C-H acidity of the substrates. nih.gov In polyhalobenzenes, a "buttressing effect" has also been observed, where bulky adjacent substituents can sterically hinder the deprotonation of a proton located ortho to a halogen. researchgate.net

The combination of bromine, chlorine, and iodine on the benzene (B151609) ring in this compound would create a complex interplay of these effects. The two iodine atoms, being the most polarizable, would likely have a significant impact on the acidity of the adjacent C-H protons. The chlorine and bromine atoms would further modulate the electronic landscape of the ring. Predicting the exact site of deprotonative metalation without experimental data is challenging, as it would depend on the subtle balance of these competing electronic and steric factors.

The following table summarizes the general influence of different halogens on the regioselectivity of deprotonative metalation based on studies of various haloaromatic compounds.

| Halogen Substituent | Inductive Effect | Directing Effect in Deprotometalation |

| Iodine | Weakly electron-withdrawing | Can direct ortho-lithiation, influenced by polarizability. |

| Bromine | Moderately electron-withdrawing | Can direct ortho-lithiation. |

| Chlorine | Strongly electron-withdrawing | Strong directing group for ortho-lithiation. |

| Fluorine | Very strongly electron-withdrawing | Strongest directing group for ortho-lithiation. |

Radical Reactions and Mechanistic Pathways Involving Halogen Abstraction

Radical reactions of aromatic compounds can proceed through various mechanisms, including the abstraction of a halogen atom to form an aryl radical. This aryl radical can then participate in a range of subsequent reactions. The likelihood of halogen abstraction depends on the carbon-halogen bond strength, with weaker bonds being more susceptible to homolytic cleavage.

There is a lack of specific research in the public domain concerning the radical reactions of this compound. However, general principles of radical chemistry can be applied to predict its potential reactivity. The carbon-iodine bond is the weakest among the carbon-halogen bonds present in the molecule, making the iodine atoms the most likely sites for radical abstraction.

The mechanism of radical halogenation of benzene typically involves the generation of a halogen radical, which then attacks the benzene ring. nih.gov However, in the case of a polyhalogenated compound like this compound, a radical initiator could potentially lead to the abstraction of one of the halogen atoms, particularly an iodine atom, to form a 5-bromo-2-chloro-3-iodophenyl radical or a related species.

The stability of the resulting aryl radical would be a key factor in determining the feasibility of this pathway. The presence of the remaining halogen atoms would influence the electronic properties and stability of the radical intermediate. Once formed, this aryl radical could undergo a variety of reactions, such as hydrogen abstraction from the solvent or reaction with other radical species in the medium.

The following table provides a general overview of the bond dissociation energies for carbon-halogen bonds in benzene, illustrating the relative ease of abstraction.

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-F | ~124 |

| C-Cl | ~96 |

| C-Br | ~81 |

| C-I | ~65 |

This data suggests that radical reactions involving this compound would preferentially occur at the C-I bonds.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Chloro 1,3 Diiodobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Assignment and Electronic Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as 5-Bromo-2-chloro-1,3-diiodobenzene, with its distinct substitution pattern on the benzene (B151609) ring, NMR is invaluable for confirming the specific isomeric arrangement and understanding the electronic influence of the four different halogen substituents.

¹H, ¹³C, and Heteronuclear NMR (e.g., ¹⁹F, ⁷⁹Br, ¹²⁷I where applicable)

Due to the absence of fluorine in this compound, ¹⁹F NMR is not applicable. While ⁷⁹Br and ¹²⁷I are NMR-active nuclei, they are quadrupolar, which often results in very broad signals that are difficult to observe with standard high-resolution solution-state NMR spectroscopy. Therefore, the focus of NMR analysis for this compound is primarily on ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals for the two aromatic protons. The chemical shifts of these protons are influenced by the anisotropic effect of the benzene ring and the inductive and mesomeric effects of the halogen substituents. The electronegativity and size of the halogens (I > Br > Cl) cause a deshielding effect on the adjacent protons.

Based on predictive models, the ¹H NMR spectrum in CDCl₃ is anticipated to show two doublets in the aromatic region. The proton at the C4 position, situated between the two iodine atoms, is expected to be the most downfield-shifted. The proton at the C6 position, adjacent to the chlorine atom, would appear at a slightly upfield position. The coupling between these two protons, being meta to each other, would result in a small coupling constant (J), typically in the range of 2-3 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. For this compound, six distinct signals are expected in the aromatic region, corresponding to the six non-equivalent carbon atoms of the benzene ring. The chemical shifts of the carbon atoms are significantly influenced by the directly attached halogen substituents. Carbons bonded to iodine typically show signals at lower field (higher ppm) compared to those bonded to bromine or chlorine, a phenomenon known as the "heavy atom effect".

The predicted ¹³C NMR spectrum would show the C1 and C3 signals (bonded to iodine) at the lowest field, followed by the C5 signal (bonded to bromine) and the C2 signal (bonded to chlorine). The two carbons bearing hydrogen atoms (C4 and C6) would appear at the highest field.

2D NMR Techniques for Connectivity and Proximity Analysis

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment like COSY would show a cross-peak between the two proton signals, confirming their coupling and spatial proximity (three bonds apart). This would definitively link the two aromatic protons in the structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, the HSQC spectrum would show two cross-peaks, one connecting the C4-H proton signal to the C4 carbon signal, and the other connecting the C6-H proton signal to the C6 carbon signal. This allows for the direct assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary (non-protonated) carbons. For instance, the C4-H proton would be expected to show correlations to the adjacent carbons C3 and C5, and potentially to C2. Similarly, the C6-H proton would show correlations to C1 and C5, and possibly to C2. These correlations would provide unequivocal evidence for the substitution pattern of the benzene ring.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The calculated exact mass of the most abundant isotopic composition of this compound (¹²C₆¹H₂⁷⁹Br³⁵Cl¹²⁷I₂) is 441.7118 g/mol . An experimental HRMS measurement yielding a value very close to this would confirm the molecular formula.

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of the molecular ion peak, resulting from the natural abundances of the bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) isotopes. This would result in a cluster of peaks for the molecular ion, with the relative intensities of the M, M+2, and M+4 peaks providing a clear signature for the presence of one bromine and one chlorine atom.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analytical Purity

Gas chromatography-mass spectrometry (GC-MS) is an ideal method to assess the purity of a volatile compound like this compound. The gas chromatogram would ideally show a single sharp peak, indicating the presence of a single pure compound. The retention time of this peak is a characteristic property of the compound under the specific GC conditions. The mass spectrometer, acting as the detector, would record the mass spectrum of the compound as it elutes from the GC column. This allows for both the confirmation of the compound's identity and the detection of any potential impurities, which would appear as separate peaks with their own characteristic retention times and mass spectra. The analysis of polyhalogenated aromatic hydrocarbons by GC-MS is a well-established method for environmental and analytical monitoring. nmrdb.org

In terms of fragmentation under electron ionization (EI), halogenated benzenes typically show a strong molecular ion peak. Common fragmentation pathways involve the loss of halogen atoms. For this compound, the C-I bonds are the weakest and would be expected to cleave first, leading to fragment ions corresponding to the loss of an iodine radical ([M-I]⁺). Subsequent fragmentation could involve the loss of the second iodine atom, a bromine atom, or a chlorine atom. The relative abundance of these fragment ions provides further structural information.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

While no specific crystal structure for this compound has been reported in the Cambridge Structural Database, the solid-state structure can be inferred from studies of similar halogenated benzene derivatives. X-ray crystallography would provide definitive information on the molecule's geometry, including bond lengths, bond angles, and the planarity of the benzene ring.

In the solid state, the packing of this compound molecules would be largely governed by intermolecular halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophilic region on an adjacent molecule. princeton.edu In this case, the iodine atoms, being the most polarizable, are the most likely to act as strong halogen bond donors.

The crystal packing would likely feature a network of I···I, I···Br, and I···Cl interactions, which are highly directional and play a crucial role in determining the supramolecular architecture. These interactions are generally stronger than van der Waals forces and can significantly influence the physical properties of the material. The C-I···X (where X is another halogen) angles are typically close to 180°, reflecting the directionality of the σ-hole. Studies on diiodobenzene derivatives have shown that these halogen bonds are a powerful tool for crystal engineering, leading to well-defined one-, two-, or three-dimensional structures. oup.comresearchgate.net The presence of multiple, different halogen atoms in this compound would likely lead to a complex and interesting network of these interactions in the solid state.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural characterization of molecules. By probing the vibrational modes of chemical bonds, these methods provide a molecular fingerprint, enabling the identification of functional groups and offering insights into molecular structure and conformation. For a complex polyhalogenated aromatic compound like this compound, IR and Raman spectroscopy are indispensable for confirming its unique substitution pattern and understanding the electronic effects of the various halogen substituents on the benzene ring.

While specific experimental spectra for this compound are not extensively documented in publicly accessible literature, its vibrational characteristics can be reliably predicted based on the well-established principles derived from studies of other substituted benzenes. researchgate.netspectroscopyonline.comaip.org The complementary nature of IR and Raman spectroscopy is particularly valuable; IR spectroscopy is sensitive to vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that alter the molecule's polarizability. thermofisher.comhoriba.com For a molecule with the low symmetry of this compound, many vibrational modes are expected to be active in both IR and Raman spectra, though their relative intensities may differ significantly.

Detailed Research Findings

The analysis of the vibrational spectrum of this compound can be systematically approached by considering the distinct regions corresponding to different types of molecular vibrations.

Aromatic C-H and C-C Vibrations: The spectrum is expected to show characteristic bands for the aromatic C-H bonds and the benzene ring itself.

C-H Stretching: The stretching vibrations of the two adjacent aromatic C-H bonds are anticipated in the region of 3100-3000 cm⁻¹. libretexts.orglibretexts.org

C-C Ring Stretching: The in-plane stretching vibrations of the carbon-carbon bonds within the benzene ring typically produce a set of bands in the 1625-1430 cm⁻¹ range. pressbooks.pubscialert.net The presence of multiple, heavy halogen substituents can influence the position and intensity of these bands.

Ring Breathing Mode: A characteristic ring breathing vibration, which involves the symmetric expansion and contraction of the entire benzene ring, is expected. In substituted benzenes, this mode is often observed in the Raman spectrum, with its exact frequency being sensitive to the mass and nature of the substituents. For instance, in benzene this mode is at 992 cm⁻¹, while in hexachlorobenzene (B1673134) it shifts to 1229 cm⁻¹. mdpi.com

Out-of-Plane C-H Bending: The out-of-plane C-H bending (or wagging) vibrations are highly diagnostic of the substitution pattern on the benzene ring and appear in the 1000-700 cm⁻¹ region. spectroscopyonline.com For the 1,2,3,5-tetrasubstituted pattern present in this molecule, with two adjacent free hydrogen atoms, a strong absorption band is expected in the 810-750 cm⁻¹ range. spectroscopyonline.com

Carbon-Halogen Vibrations: The stretching vibrations of the carbon-halogen bonds are found in the lower frequency "fingerprint" region of the spectrum. The position of these bands decreases with the increasing mass of the halogen atom.

C-Cl Stretching: The C-Cl stretching vibration is generally observed in the range of 850-550 cm⁻¹. mahendrapublications.com

C-Br Stretching: The C-Br stretching mode is expected at lower wavenumbers, typically between 680-515 cm⁻¹.

C-I Stretching: The C-I stretching vibrations are found at even lower frequencies, usually in the 610-485 cm⁻¹ range. The presence of two C-I bonds may lead to both symmetric and asymmetric stretching modes. researchgate.net

It is important to note that these C-X (X = Cl, Br, I) stretching modes can couple with other vibrations, particularly ring deformation modes, which can complicate definitive assignments without theoretical calculations. researchgate.net

The following table summarizes the predicted vibrational assignments for this compound based on characteristic group frequencies.

| Wavenumber Range (cm⁻¹) | Assignment | Expected Activity |

| 3100 - 3000 | Aromatic C-H Stretching | IR (medium), Raman (medium) |

| 1625 - 1550 | Aromatic C-C Ring Stretching | IR (medium), Raman (strong) |

| 1500 - 1400 | Aromatic C-C Ring Stretching | IR (strong), Raman (medium) |

| ~1000 | Ring Breathing Mode | IR (weak), Raman (strong) |

| 810 - 750 | Out-of-Plane C-H Bending (adjacent H's) | IR (strong), Raman (weak) |

| 850 - 550 | C-Cl Stretching | IR (strong), Raman (medium) |

| 680 - 515 | C-Br Stretching | IR (strong), Raman (strong) |

| 610 - 485 | C-I Stretching | IR (strong), Raman (strong) |

Conformational Insights

For the parent molecule, this compound, the benzene ring imposes a rigid, planar geometry. Significant conformational isomerism due to bond rotation is not a factor for the core structure itself. Vibrational spectroscopy would primarily confirm this rigid planar structure.

However, when considering derivatives of this compound, particularly those with flexible side chains, vibrational spectroscopy becomes a crucial tool for conformational analysis. The presence of different conformers (rotamers) can lead to the appearance of new bands or the splitting of existing bands in the IR and Raman spectra. By studying the spectra under varying conditions, such as different temperatures or in solvents of different polarities, it is possible to identify the most stable conformer and to study the dynamics of conformational changes. For instance, the vibrational behavior of a methylene (B1212753) group (CH₂) introduced as a linker in a derivative would show distinct stretching and bending modes that are sensitive to its conformational environment. mdpi.com

Theoretical and Computational Chemistry Studies of 5 Bromo 2 Chloro 1,3 Diiodobenzene

Electronic Structure and Bonding Analysis

A thorough understanding of the electronic characteristics of a molecule like 5-Bromo-2-chloro-1,3-diiodobenzene is fundamental to predicting its reactivity and physical properties.

Quantum chemical calculations, particularly using Density Functional Theory (DFT) or ab initio methods, would be the primary tools to investigate the molecular orbitals (MOs) of this compound. These calculations would yield the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and its propensity to engage in chemical reactions. For a polyhalogenated benzene (B151609), the electronegativity and size of the bromine, chlorine, and iodine atoms would significantly influence the energy levels and localization of these frontier orbitals.

The distribution of electron density within the this compound molecule would be visualized through charge distribution analysis and the generation of a molecular electrostatic potential (MEP) map. The MEP map would illustrate regions of positive and negative electrostatic potential on the molecule's surface. In a typical polyhalogenated benzene, the regions around the electronegative halogen atoms would exhibit a negative potential (red/yellow), indicating areas susceptible to electrophilic attack. Conversely, the hydrogen atoms and potentially the "sigma-holes" associated with the heavier halogens (iodine and bromine) could show positive potential (blue), highlighting sites for nucleophilic interaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to validate the computational model and confirm the molecular structure.

Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, the calculations would need to accurately account for the significant electron-withdrawing and anisotropic effects of the five halogen atoms to predict the chemical shifts of the two remaining aromatic protons and the six carbon atoms of the benzene ring. The predicted spectrum would serve as a benchmark for experimental verification.

The vibrational frequencies of this compound could be computed and visualized as a simulated infrared (IR) and Raman spectrum. Each vibrational mode would correspond to specific stretching and bending motions of the atoms. The calculated frequencies would be highly sensitive to the masses of the halogen atoms and the strengths of the carbon-halogen and carbon-carbon bonds. Comparing the simulated spectrum with an experimental one would aid in the assignment of the observed vibrational bands.

Investigation of Aromaticity and Halogen Effects on Ring Systems

The presence of multiple halogen substituents would undoubtedly modulate the aromaticity of the benzene ring in this compound. Aromaticity is a key determinant of a molecule's stability and reactivity. Computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) could be calculated to quantify the degree of aromaticity. These studies would elucidate how the competing inductive electron withdrawal and weak resonance electron donation from the halogens collectively impact the delocalized π-electron system of the benzene ring. The significant steric strain introduced by the bulky iodine atoms at positions 1 and 3 would also be expected to influence the planarity and, consequently, the aromaticity of the ring.

Reaction Mechanism Elucidation through Transition State Calculations

The reactivity of halogenated benzenes is predominantly governed by electrophilic aromatic substitution, and the nature and position of the halogen substituents significantly influence the reaction pathways. For this compound, any computational study of its reaction mechanisms would invariably involve the location and characterization of transition states for potential electrophilic attacks.

Halogens as substituents on a benzene ring are deactivating yet ortho-, para-directing. libretexts.org This dual role arises from the interplay between their electron-withdrawing inductive effect and electron-donating resonance effect. In the case of this compound, the positions on the aromatic ring are not equivalent, and the directing effects of the four halogens would compete.

Transition state calculations, typically employing Density Functional Theory (DFT), are instrumental in elucidating the preferred sites of electrophilic attack. These calculations would model the approach of an electrophile (e.g., NO₂⁺ in nitration) to the different carbon atoms of the benzene ring. The energy barrier for each potential reaction pathway is determined by calculating the energy of the corresponding transition state structure. The pathway with the lowest activation energy is predicted to be the kinetically favored one.

For this compound, the possible sites for substitution are the two hydrogen-bearing carbons. The combined inductive and resonance effects of the adjacent halogens would be computationally modeled to predict the most likely product. The deactivating strength of halogens generally follows the order I < Br < Cl < F. libretexts.org This suggests that the iodine atoms are less deactivating than bromine and chlorine. Computational models would quantify these effects to provide a more precise understanding of the regioselectivity of reactions involving this molecule.

A hypothetical reaction, such as nitration, would be modeled by calculating the transition state energies for the formation of the sigma complex (arenium ion) at each possible position. The relative energies would indicate the preferred site of substitution.

Table 1: Hypothetical Relative Transition State Energies for Electrophilic Nitration of this compound (Illustrative)

| Position of Attack | Directing Groups | Expected Relative Activation Energy |

| C-4 | Ortho to I, Meta to Cl and I, Para to Br | Lower |

| C-6 | Ortho to I, Meta to Br and I, Para to Cl | Higher |

Note: This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual values would require specific DFT calculations.

Photophysical Properties and Excited State Dynamics (e.g., Photodissociation Pathways)

The presence of heavy atoms like iodine dramatically influences the photophysical properties of aromatic molecules, primarily due to the heavy-atom effect which enhances spin-orbit coupling. This, in turn, facilitates intersystem crossing from singlet to triplet excited states and often leads to efficient photodissociation, particularly of the carbon-iodine bond, which is the weakest carbon-halogen bond.

Computational studies on the photophysical properties of this compound would focus on calculating the vertical excitation energies to various singlet and triplet states and mapping the potential energy surfaces of these states to identify dissociation pathways. Time-dependent DFT (TD-DFT) is a common method for such investigations.

Studies on similar molecules, like diiodobenzenes, have shown that excitation to the first singlet excited state (S₁) is often followed by ultrafast intersystem crossing to a repulsive triplet state, leading to the cleavage of a C-I bond. nih.govresearchgate.net For this compound, two C-I bonds are present, and computational models could predict whether the dissociation of one is favored over the other. The electronic environment created by the other halogens would subtly influence the strength and photoreactivity of each C-I bond.

The likely photodissociation pathways for this compound upon UV excitation are:

Excitation to a singlet excited state (S_n).

Rapid internal conversion to the lowest singlet excited state (S₁).

Efficient intersystem crossing to a repulsive triplet state (T_n).

Dissociation of a C-I bond, yielding a bromo-chloro-iodophenyl radical and an iodine atom.

The relative quantum yields of the dissociation of the two different C-I bonds could be estimated from the calculated potential energy surfaces.

Table 2: Calculated Vertical Excitation Energies for a Related Molecule, 1,3-Diiodobenzene (for illustrative purposes)

| State | Energy (eV) | Oscillator Strength |

| S₁ | ~4.0 | Low |

| S₂ | ~4.5 | Moderate |

| T₁ | ~3.0 | - |

| T₂ | ~3.8 | - |

Note: This data is illustrative and based on typical values for diiodobenzenes. Specific calculations for this compound would be required for accurate values.

Thermochemical Properties and Energetic Landscape

The thermochemical properties of a molecule, such as its enthalpy of formation, are fundamental to understanding its stability and reactivity. High-level quantum chemical methods, such as G3, G4, or W1, can provide highly accurate predictions of these properties.

For this compound, the gas-phase enthalpy of formation could be calculated using atomization energies or isodesmic reactions. In the atomization method, the energy of the molecule is compared to the sum of the energies of its constituent atoms in their standard states. Isodesmic reactions, which conserve the number and types of bonds, are often used to achieve higher accuracy through cancellation of errors.

A hypothetical isodesmic reaction for calculating the enthalpy of formation of this compound could be:

C₆H₂BrClI₂ + 4C₆H₆ → C₆H₅Br + C₆H₅Cl + 2C₆H₅I + C₆H₄(H)₂

By calculating the energies of all species in this reaction, the enthalpy of formation of the target molecule can be derived.

The energetic landscape of this compound would also include the relative energies of different conformers, although for a rigid molecule like this, there is likely only one significant conformer. More importantly, the bond dissociation energies (BDEs) for the C-I, C-Br, and C-Cl bonds can be calculated. These values are crucial for understanding the molecule's thermal stability and fragmentation patterns in mass spectrometry. It is expected that the C-I bonds would have the lowest BDE, making them the most likely to break upon heating.

Table 3: Typical Bond Dissociation Energies (BDEs) for Halobenzenes (for illustrative purposes)

| Bond | Typical BDE (kJ/mol) |

| C-I | ~270-280 |

| C-Br | ~330-340 |

| C-Cl | ~390-400 |

| C-H | ~460-470 |

Note: These are typical values for monohalobenzenes. The presence of multiple halogens in this compound would cause deviations from these values, which would need to be determined by specific calculations.

Research Applications and Derivatization Potential of 5 Bromo 2 Chloro 1,3 Diiodobenzene in Advanced Materials and Synthesis

Building Block for Complex Organic Architectures

The primary and most established application of 5-bromo-2-chloro-1,3-diiodobenzene is as a versatile building block in organic synthesis for the creation of complex aromatic architectures. myskinrecipes.com Its structure is inherently designed for sequential derivatization, allowing for the introduction of up to three different substituents at specific positions on the benzene (B151609) ring.

This step-wise functionalization is typically achieved through a series of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. myskinrecipes.com Researchers can first target the two highly reactive C-I bonds, introducing two chemical moieties. Following this initial transformation, the less reactive C-Br bond can be addressed with a different coupling partner. This hierarchical reactivity allows for the programmed synthesis of tri-substituted benzene derivatives with a precise arrangement of functional groups, a task that would be challenging to accomplish through other synthetic routes. The resulting complex architectures are key intermediates in the synthesis of high-value chemical products. myskinrecipes.com

Precursor in Supramolecular Chemistry Research

In supramolecular chemistry, the design of molecules that can self-assemble into larger, ordered structures is paramount. The rigid core and potential for multi-point functionalization make this compound an attractive precursor for components in supramolecular systems.

By selectively replacing the halogen atoms with groups capable of forming non-covalent interactions (e.g., hydrogen bonds, halogen bonds, or π-stacking interactions), molecules can be engineered to act as programmed assembly units. For instance, the two iodine atoms could be replaced with hydrogen bond donors, and the bromine atom with a hydrogen bond acceptor, creating a molecule with a defined interaction geometry. The ability to build such precisely functionalized molecules is critical for developing novel host-guest systems, molecular sensors, and self-assembling materials. The halogen atoms themselves, particularly iodine and bromine, are effective halogen bond donors, meaning the parent compound and its partially derivatized intermediates can be studied for their own supramolecular assembly properties.

Role in the Synthesis of Ligands for Catalysis Research

The development of novel ligands is a driving force in the advancement of catalysis. Polydentate ligands, which can bind to a metal center through multiple sites, often confer unique stability and reactivity to catalytic complexes. This compound serves as a valuable scaffold for creating bespoke pincer-type or other multi-coordinate ligands.

Through sequential, site-selective cross-coupling reactions, chelating groups containing phosphorus, nitrogen, or sulfur can be installed onto the benzene backbone. For example, two phosphine (B1218219) groups could be introduced at the 1- and 3-positions (via reaction at the C-I bonds) and a third coordinating group at the 5-position (via reaction at the C-Br bond). This would yield a tridentate ligand with a rigid aromatic spacer, whose electronic and steric properties can be fine-tuned by the nature of the introduced coordinating groups and the remaining chlorine atom. Such tailored ligands are instrumental in advancing homogeneous catalysis for a wide range of chemical transformations.

Application as a Probe for Mechanistic Organic Chemistry Studies

Understanding the intricate mechanisms of chemical reactions is fundamental to improving them. Due to its well-defined structure featuring four different potential leaving groups (two hydrogens, bromo, chloro, and two iodo groups) with distinct reactivities, this compound can be employed as a model substrate in mechanistic studies.

Specifically, it can be used to probe the selectivity and relative reaction rates of new catalytic systems for cross-coupling reactions. By subjecting the compound to a novel catalyst and analyzing the product distribution, researchers can gain insight into the catalyst's selectivity for C-I versus C-Br versus C-Cl bond activation. This information is crucial for the rational design of more efficient and selective catalysts. Its stability and predictable reactivity also make it a useful starting point for synthesizing more complex probes for various chemical and biological investigations. myskinrecipes.com

Potential in the Development of Functional Organic Materials

The unique halogen substitution pattern of this compound makes it a promising precursor for functional organic materials, including liquid crystals and organic electronic materials. myskinrecipes.com The ability to modify electronic properties and molecular structure through controlled derivatization is key to this application. myskinrecipes.com

By attaching conjugated moieties via cross-coupling reactions, researchers can synthesize materials with tailored optoelectronic properties. For example, replacing the halogens with chromophores or electronically active groups can lead to the formation of molecules for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of multiple heavy halogen atoms in the parent molecule and its derivatives can also enhance properties like intersystem crossing, which is relevant for applications in photodynamic therapy and phosphorescent materials. The general utility of polyhalogenated aromatics as precursors to advanced materials positions this compound as a valuable component in this research area. myskinrecipes.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₂BrClI₂ | nih.gov |

| Molecular Weight | 443.24 g/mol | nih.gov |

| CAS Number | 2383588-60-9 | nih.gov |

| Canonical SMILES | C1=C(C=C(C(=C1I)Cl)I)Br | nih.gov |

| InChI Key | WINOSSPCPSBARO-UHFFFAOYSA-N | nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Palladium |

| Phosphorus |

| Nitrogen |

Future Research Directions and Emerging Methodologies for Polyhalogenated Aromatics Exemplified by 5 Bromo 2 Chloro 1,3 Diiodobenzene

Development of More Sustainable and Greener Synthetic Routes

The synthesis of complex molecules like 5-bromo-2-chloro-1,3-diiodobenzene traditionally involves multi-step processes that may utilize hazardous reagents and generate significant waste. chemistryjournals.netchemicalbook.com Future research is increasingly focused on developing "green" synthetic routes that are more environmentally benign, efficient, and economically viable. researchgate.net Key strategies in this area include waste prevention, maximizing atom economy, and utilizing safer solvents and reaction conditions. chemistryjournals.net

Emerging greener methodologies applicable to polyhalogenated aromatics include:

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids can drastically reduce environmental impact. chemistryjournals.net

Catalytic Processes: The use of catalytic hydrogenation and other catalytic reactions can reduce waste and avoid toxic reagents, improving both safety and atom economy. chemistryjournals.net A significant goal is the development of routes that avoid toxic heavy metals or flammable organometallic reagents. nsf.gov

Energy Efficiency: Methodologies such as microwave-assisted synthesis can dramatically shorten reaction times and lower energy consumption compared to conventional heating. chemistryjournals.netresearchgate.net

One-Pot Syntheses: Designing synthetic sequences where multiple reaction steps are performed in a single reactor (a "one-pot" method) minimizes the need for intermediate purification steps, thereby reducing solvent use and waste generation. google.com

Future efforts will likely focus on integrating these principles to devise a holistic, green-by-design synthesis for this compound and related structures. chemrxiv.org

Exploration of Unconventional Reactivity Patterns and Halogen Reactivity

The presence of multiple, distinct halogen substituents on this compound opens avenues for exploring unconventional reactivity. A prime example of such reactivity in polyhalogenated aromatics is the "halogen dance" (HD) reaction. clockss.org This base-catalyzed isomerization involves the migration of a halogen atom (typically bromine or iodine) to a different position on the aromatic ring. researchgate.netwikipedia.org

The mechanism is not a simple intramolecular shift but a complex process initiated by deprotonation with a strong base, such as lithium diisopropylamide (LDA), followed by a series of halogen-metal exchanges that ultimately lead to the thermodynamically most stable organometallic intermediate. wikipedia.orgresearchgate.netyoutube.com For a molecule like this compound, the differing electronic properties and migratory aptitudes of its four halogens present a unique platform for investigation. Research in this area could focus on selectively triggering the migration of one halogen over another by carefully choosing the base and reaction conditions, providing access to novel isomers that would be difficult to synthesize through classical methods. clockss.org

Table 1: Comparison of Halogen Properties Relevant to Reactivity on an Aromatic Ring

| Halogen | Electronegativity (Pauling Scale) | C-X Bond Energy (kJ/mol in C₆H₅X) | Inductive Effect | Resonance Effect |

| Chlorine (Cl) | 3.16 | 406 | Strong Electron Withdrawal | Weak Electron Donation |

| Bromine (Br) | 2.96 | 347 | Strong Electron Withdrawal | Weak Electron Donation |

| Iodine (I) | 2.66 | 280 | Strong Electron Withdrawal | Weak Electron Donation |

This table summarizes key properties influencing the reactivity of halogen substituents in electrophilic and nucleophilic aromatic substitution reactions. libretexts.orglumenlearning.comlibretexts.org

High-Throughput Screening for Novel Reactions and Applications

High-throughput screening (HTS) is a powerful methodology for accelerating discovery by rapidly evaluating large libraries of compounds or reaction conditions. nih.gov For a versatile building block like this compound, HTS can be instrumental in identifying new reactions and applications.

Future research can leverage HTS in several ways:

Catalyst Discovery: The four C-X bonds (X = Cl, Br, I) can potentially participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira). myskinrecipes.com HTS could be used to rapidly screen vast libraries of ligands and metal catalysts to find conditions that enable selective activation of a specific C-X bond, a significant challenge in polyhalogenated systems. nih.govresearchgate.net

Materials Science: Derivatives of this compound can be synthesized and screened for desirable properties in materials science. For example, a study on analogous glass-forming molecules used ellipsometry as an HTS method to characterize the properties of thin films, demonstrating the utility of this approach for materials discovery. rsc.org Such techniques could rapidly identify derivatives with potential applications in organic electronics or as molecular glassformers.

HTS techniques often employ parallel reactors and automated analysis methods, such as spectroscopy or mass spectrometry, to quickly assess outcomes like reaction yield or material performance. mpg.de

Advanced In Silico Screening and Predictive Modeling

Computational chemistry and machine learning are becoming indispensable tools for predicting molecular behavior and guiding experimental work. In silico screening allows researchers to evaluate vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing. rsc.orgrsc.org

For this compound, predictive modeling can be applied to:

Predict Reactivity: Quantum chemical methods like Density Functional Theory (DFT) can be used to model reaction mechanisms, such as the halogen dance, and predict the regioselectivity of substitution reactions. researchgate.net This can help chemists understand the intricate electronic effects of the four halogens and design experiments more effectively.

Discover New Materials: Machine learning models, such as crystal graph convolutional neural networks, can be trained to predict the properties of materials. rsc.org This approach could be used to screen virtual derivatives of this compound for desired electronic properties, stability, or crystal packing, accelerating the discovery of new catalysts or organic electronic materials.

Optimize Synthetic Routes: Machine learning can also be applied to predict the optimal reagents and conditions for chemical reactions, enabling "greenness-by-design" by identifying more sustainable and efficient synthetic pathways from the outset. chemrxiv.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of complex organic molecules are being revolutionized by the integration of flow chemistry and automated synthesis. Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages for halogenation reactions, which are often fast and highly exothermic. researchgate.netvapourtec.com This technology provides superior control over reaction parameters like temperature and mixing, leading to enhanced safety, higher selectivity, and easier scalability. rsc.orgdp.tech

Future research will likely see the development of integrated systems where:

The core this compound structure is synthesized safely and efficiently using a continuous flow process. rsc.org

This core molecule is then fed into an automated synthesis platform. These platforms can perform iterative cross-coupling reactions to build a diverse library of derivatives with minimal manual intervention. chemrxiv.org

This combination of flow chemistry and automation would dramatically accelerate the synthesis-characterization cycle, enabling rapid exploration of the chemical space around this polyhalogenated scaffold for various applications.

Elucidation of Synergistic Effects of Multiple Halogen Substituents on Reactivity and Properties

The defining feature of this compound is its unique combination of four halogen atoms. Each halogen exerts both an electron-withdrawing inductive effect and an electron-donating resonance effect, with the inductive effect generally dominating, thus deactivating the ring towards electrophilic substitution. lumenlearning.commsu.edu The interplay between these effects across four different halogens creates a complex and nuanced electronic environment.

Future research must aim to elucidate the synergistic and antagonistic effects of these substituents. Key questions include:

How does the combination of halogens with varying electronegativity and size influence the regioselectivity of subsequent functionalization reactions? libretexts.org

Can the different abilities of iodine, bromine, and chlorine to participate in halogen bonding be exploited to direct supramolecular assembly and create materials with tailored solid-state structures and properties?

Do the halogens exhibit cooperative or competitive effects in directing reactions or stabilizing intermediates? Quantum chemical calculations have shown that interactions between different non-covalent bonds (like halogen and lithium bonds) can be either synergistic (mutually strengthening) or diminutive (mutually weakening). nih.gov

Answering these fundamental questions will not only deepen our understanding of the chemistry of polyhalogenated aromatics but also unlock the full potential of molecules like this compound as precursors to advanced functional materials.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-bromo-2-chloro-1,3-diiodobenzene, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via sequential halogenation of a benzene precursor. A common approach involves iodination using iodine monochloride (ICl) in acetic acid, followed by bromination/chlorination under controlled conditions. For purification, recrystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel (eluent: hexane/ethyl acetate) is recommended. Monitoring reaction progress via TLC and verifying purity via HPLC (≥95%) or melting point analysis is critical .

Q. How can researchers confirm the regioselectivity of halogen substitution in this compound?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation, as seen in analogous dihalogenated benzene derivatives (e.g., 1-bromo-2,3-diiodobenzene) . Alternative methods include - and -NMR spectroscopy to identify coupling patterns and chemical shifts, supported by computational modeling (e.g., Gaussian or MOE software) to predict electronic environments .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer : Referencing safety protocols for structurally similar compounds (e.g., 1,3-dibromo-5-iodobenzene), researchers should use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. In case of exposure, rinse affected areas with water and consult medical guidance. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bulky iodine substituents at positions 1 and 3 create steric hindrance, limiting reactivity at these sites. Bromine and chlorine at positions 5 and 2, respectively, activate the ring for electrophilic substitution. Computational studies (DFT calculations) can map electron density to predict sites for Suzuki or Ullmann couplings. Experimental validation via controlled reactions with palladium catalysts (e.g., Pd(PPh)) is advised .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or mass spectrometry data may arise from isotopic interference (e.g., / splitting) or residual solvents. Use high-resolution MS (HRMS) to distinguish isotopic patterns and deuterated solvents for NMR. Cross-validate with IR spectroscopy to confirm functional groups .

Q. How can this compound serve as a precursor for bioactive molecules, and what are the key design considerations?

- Methodological Answer : The halogenated scaffold is valuable in drug discovery for its ability to participate in halogen bonding. For example, derivatives like 5-bromo-2-chlorophenyl groups have been incorporated into indole-based inhibitors. Focus on substituent compatibility (e.g., introducing amine or carboxyl groups via nucleophilic substitution) while maintaining steric feasibility. Biological assays (e.g., enzyme inhibition) should follow OECD guidelines .

Q. What advanced techniques characterize its solid-state behavior and crystallographic packing?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions (e.g., halogen···π contacts). Thermal analysis (DSC/TGA) assesses stability, while powder XRD monitors polymorphic forms. For example, analogous diiodobenzene compounds exhibit layered packing due to van der Waals forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。